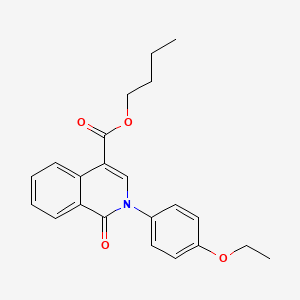

Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

Properties

IUPAC Name |

butyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-5-14-27-22(25)20-15-23(16-10-12-17(13-11-16)26-4-2)21(24)19-9-7-6-8-18(19)20/h6-13,15H,3-5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYFSCQURGQGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of an acid catalyst to form the butyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group in the isoquinoline core, potentially converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, such as neurotransmitter receptors in the brain.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to three structurally related isoquinoline derivatives (Table 1), highlighting substituent variations and their implications.

Table 1: Comparative Analysis of Isoquinoline Derivatives

Key Observations:

The 4-ethylphenyl group in offers weaker electron-donating effects than ethoxy, likely reducing resonance stabilization.

Ester Group Variations: The butyl ester in the target compound confers higher lipophilicity than the propyl ester in , which may influence membrane permeability in biological systems.

Molecular Weight and Functional Diversity :

- The target compound (MW 363.41) and (MW 365.40) have similar molecular weights, but ’s additional oxygen atom increases polarity.

- (MW 341.79) is lighter due to its shorter propyl chain and chlorine substitution.

Research Findings and Implications

- Solubility : The methoxy-2-oxoethyl group in may enhance solubility in polar solvents, whereas the butyl ester in the target compound favors organic phases .

- Reactivity: The 3-chlorophenyl group in could increase electrophilicity at the isoquinoline core, making it more reactive in substitution reactions .

Biological Activity

Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound within the isoquinoline derivative class, known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions, including cyclization processes. The compound's molecular formula is with a molecular weight of approximately 365.4 g/mol .

Biological Activity Overview

Isoquinoline derivatives like Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibit a range of biological activities:

- Antimicrobial Activity : Research indicates that isoquinoline derivatives possess antibacterial properties. For instance, compounds related to this structure have shown moderate antibacterial effects against various pathogens .

- Anticancer Potential : Some studies have highlighted the anticancer potential of isoquinoline derivatives. For example, related compounds have demonstrated significant anti-proliferative effects against cancer cell lines such as MCF-7 and Panc-1, with IC50 values in the low micromolar range .

The mechanisms through which Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exerts its biological effects are not yet fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that isoquinoline derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways, involving caspase activation and modulation of Bcl-2 family proteins .

- Antioxidant Activity : Some studies indicate that these compounds may exhibit antioxidant properties, contributing to their protective effects against oxidative stress in various biological systems.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate and related compounds:

Table 1: Summary of Biological Activities

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

To minimize trial-and-error approaches, apply statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and analyze their effects on yield and purity. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict feasible pathways and intermediates, narrowing experimental conditions . For example, a Central Composite Design (CCD) can optimize multi-variable interactions while reducing the number of required trials .

Q. How can researchers address purification challenges for this compound, given its structural complexity?

Leverage membrane separation technologies (e.g., nanofiltration) or chromatographic methods (e.g., HPLC with C18 columns) tailored to polar aromatic systems. Solvent selection for recrystallization should prioritize solubility differences between the target compound and byproducts, guided by Hansen solubility parameters .

Q. What safety protocols are critical when handling Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate in laboratory settings?

Follow Chemical Hygiene Plan guidelines for advanced laboratories, including hazard assessments for inhalation/contact risks. Use fume hoods for synthesis steps involving volatile intermediates, and ensure compliance with safety codes like P210 (avoiding heat/sparks near reactive groups) . Pre-lab safety exams with 100% proficiency are mandatory for personnel .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies for this compound’s synthesis?

Combine kinetic isotope effect (KIE) studies with in situ spectroscopic monitoring (e.g., FTIR, NMR) to identify rate-determining steps. Cross-validate experimental data with quantum mechanical/molecular mechanical (QM/MM) simulations to reconcile discrepancies between computational predictions and empirical observations . For example, conflicting activation energy values may arise from solvent effects not modeled in initial computations.

Q. What methodologies are suitable for analyzing the compound’s potential biological activity in in vitro systems?

Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity. Employ high-throughput screening (HTS) assays for cytotoxicity or enzyme inhibition, followed by metabolomic profiling to identify interaction pathways. Experimental design should include positive/negative controls and dose-response validation .

Q. How can researchers address contradictory data in stability studies under varying environmental conditions?

Apply multivariate analysis to isolate degradation factors (e.g., light, humidity, pH). For instance, accelerated stability testing (40°C/75% RH) combined with LC-MS can identify degradation products. Contradictions in shelf-life predictions may stem from overlooked matrix effects (e.g., excipient interactions in formulation studies) .

Q. What advanced techniques validate the compound’s role in heterogeneous catalysis or material science applications?

Use X-ray absorption spectroscopy (XAS) or scanning transmission electron microscopy (STEM) to characterize surface interactions in catalytic systems. For material applications (e.g., organic semiconductors), employ density functional theory (DFT) to model electronic properties and compare with experimental UV-Vis/fluorescence data .

Methodological Tables for Reference

Q. Table 1: Key Characterization Techniques for Structural Validation

Q. Table 2: Common Data Contradictions and Resolution Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.